N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring. The compound also features a valine moiety, an essential amino acid, linked through an acetyl group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the condensation of salicylaldehyde with a β-keto ester in the presence of a base, followed by cyclization to form the chromen-2-one structure. The hexyl and dimethyl substituents are introduced through alkylation reactions.
Finally, the valine moiety is attached through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine undergoes various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.
Reduction: Reduction of the chromen-2-one core can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can react with the acetyl group under basic conditions
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromen-2-one derivatives.
Substitution: Amide or thioester derivatives
Scientific Research Applications
N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with various enzymes and receptors, modulating their activity. The valine moiety may enhance the compound’s bioavailability and cellular uptake. Overall, the compound’s effects are mediated through its ability to modulate oxidative stress, inflammation, and cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
- N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid
- N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine
- N,N-dimethyl-2-((3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)acetamide
Uniqueness
N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine is unique due to its specific combination of a chromen-2-one core with a valine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C24H33NO6 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(2S)-2-[[2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C24H33NO6/c1-6-7-8-9-10-18-15(4)17-11-12-19(16(5)22(17)31-24(18)29)30-13-20(26)25-21(14(2)3)23(27)28/h11-12,14,21H,6-10,13H2,1-5H3,(H,25,26)(H,27,28)/t21-/m0/s1 |
InChI Key |
LTJVSVOSLYDRMO-NRFANRHFSA-N |
Isomeric SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)N[C@@H](C(C)C)C(=O)O)C)OC1=O)C |
Canonical SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)NC(C(C)C)C(=O)O)C)OC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.